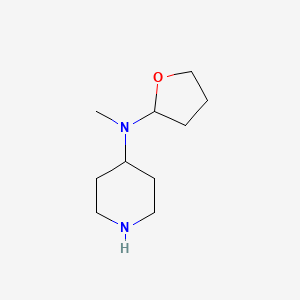

![molecular formula C14H13N3O5 B1327151 (2E)-3-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid CAS No. 1173471-09-4](/img/structure/B1327151.png)

(2E)-3-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Synthesis Analysis

The synthesis of the compound 3-(4-methoxyphenylazo)acrylic acid involves the use of 4-methoxylphenylhydrazine hydrochloride as a starting material. The process includes the preparation of 2-[2-(4-methoxyphenyl)hydrazono]acetic acid after treatment with one equivalent of 2-oxoacetic acid. A further reaction with two equivalents of 2-oxoacetic acid leads to the formation of 3-(4-methoxyphenyldiazo) acrylic acid through a novel reaction mechanism. The reaction mechanism was explored using charge distribution computation, which indicated that the reaction's progress is influenced by the electronegativity of the C9 atom, which is in turn affected by the substituents on the benzene ring .

Molecular Structure Analysis

The molecular conformation, vibrational and electronic transitions of a similar compound, 3-(4-methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile, were studied both experimentally and theoretically. The lowest-energy molecular conformation was determined by varying a selected torsion angle and calculating the molecular energy profile. Density Functional Theory (DFT) using the B3LYP/6-31G(d,p) basis set was employed to calculate the structural and spectroscopic data of the molecule in its ground state. The study also included the calculation of dipole moment, linear polarizability, and first hyperpolarizability values .

Chemical Reactions Analysis

Although the specific chemical reactions of (2E)-3-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid are not detailed in the provided papers, the synthesis and reaction mechanisms of structurally related compounds suggest that substituents on the benzene ring play a significant role in the reactivity of such molecules. The charge distribution and the presence of electron-withdrawing or electron-donating groups can significantly influence the course of the reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound 3-(4-methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile were extensively characterized using various spectroscopic techniques such as FT-IR, UV-vis, and NMR. The experimental data were complemented with theoretical calculations to provide a comprehensive understanding of the molecule's properties. The HOMO and LUMO analysis from the time-dependent DFT (TD-DFT) approach provided insights into charge transfer within the molecule. The vibrational wavenumbers were calculated and compared with experimental FT-IR spectrum data. Isotropic chemical shifts were calculated using the GIAO method. The compound's nonlinear optical properties were inferred from the calculated linear polarizabilities and first hyperpolarizabilities, suggesting potential applications in nonlinear optical materials. Additionally, thermodynamic properties at different temperatures were calculated to understand the correlations between standard heat capacity, standard entropy, standard enthalpy changes, and temperature .

科研应用

Polymer Modification and Medical Applications

- Poly Vinyl Alcohol/Acrylic Acid Hydrogels : The study by Aly and El-Mohdy (2015) discussed the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with various amines, including aromatic amines similar to (2E)-3-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid. These modified hydrogels showed increased swelling and thermal stability, indicating potential for medical applications due to their enhanced biological activities (Aly & El-Mohdy, 2015).

Chemical Synthesis and Characterization

- Acrylic Acid Derivative Synthesis : Research by Kaushik, Verma, and Madaan (2011) involved synthesizing a novel acrylic acid derivative via acid hydrolysis. The study's focus on the structural establishment of acrylic acid derivatives highlights the relevance in synthetic chemistry, particularly in understanding the properties and potential applications of compounds like (2E)-3-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid (Kaushik, Verma, & Madaan, 2011).

Novel Fungicide Synthesis

- Novel Fungicide : Liu et al. (2011) synthesized SYP-3343, a novel fungicide with structural similarities to (2E)-3-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid. This compound demonstrated high activity against fungi, and its synthesis involved steps relevant to understanding and utilizing the chemical properties of such compounds (Liu et al., 2011).

Photonic Applications and Polymer Science

- Photoinduced Birefringence in Polymers : The study by Szukalski et al. (2015) explored the use of a pyrazoline derivative, similar in structure to (2E)-3-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid, in creating photochromic polymers. This research is significant for photonic applications and demonstrates the potential of such compounds in advanced material science (Szukalski, Haupa, Miniewicz, & Myśliwiec, 2015).

Corrosion Inhibition

- Corrosion Inhibition : Research by Singh et al. (2020) on the corrosion inhibition of steel using pyrazol derivatives highlights the potential application of similar compounds, like (2E)-3-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid, in protecting materials against corrosion, particularly in industrial and engineering contexts (Singh, Ansari, Quraishi, & Kaya, 2020).

性质

IUPAC Name |

(E)-3-[4-methoxy-3-[(3-nitropyrazol-1-yl)methyl]phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O5/c1-22-12-4-2-10(3-5-14(18)19)8-11(12)9-16-7-6-13(15-16)17(20)21/h2-8H,9H2,1H3,(H,18,19)/b5-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXDSZMWPYUTLD-HWKANZROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)CN2C=CC(=N2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O)CN2C=CC(=N2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327068.png)

![(1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid](/img/structure/B1327069.png)

![3-(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327071.png)

![4-[(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327073.png)

![3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327076.png)

![4-[(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327078.png)

![Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327079.png)

![1-{3-[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]propanoyl}piperidine-4-carboxylic acid](/img/structure/B1327081.png)

![4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1327084.png)

![4-[(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327085.png)

![[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid](/img/structure/B1327093.png)

![Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327098.png)